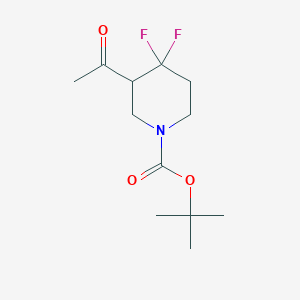

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate

Description

Chemical Structure and Properties:

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate (CAS: 2137696-38-7) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an acetyl substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. It is a white solid with applications as a key intermediate in organic synthesis, particularly in material science and pharmaceutical research. Its fluorine atoms enhance metabolic stability and influence conformational rigidity, while the acetyl group provides reactivity for further functionalization, such as nucleophilic substitutions or reductions.

Synthesis:

Common synthetic routes involve fluorination reactions (e.g., using DAST or Deoxo-Fluor) to introduce difluorine groups and subsequent acetylation. The Boc group is typically introduced early to protect the amine functionality during multi-step syntheses.

Properties

Molecular Formula |

C12H19F2NO3 |

|---|---|

Molecular Weight |

263.28 g/mol |

IUPAC Name |

tert-butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C12H19F2NO3/c1-8(16)9-7-15(6-5-12(9,13)14)10(17)18-11(2,3)4/h9H,5-7H2,1-4H3 |

InChI Key |

KYTIBNIAZRVNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the difluoromethyl group and the acetyl group. The tert-butyl ester is then formed to protect the carboxylate group during subsequent reactions. Reaction conditions often involve the use of reagents such as L-selectride in anhydrous tetrahydrofuran .

Chemical Reactions Analysis

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

Industry: This compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetyl group may influence its metabolic stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their differences:

Key Observations :

- Reactivity: The acetyl group in the main compound enables ketone-based reactions (e.g., Grignard additions), whereas amino analogs (e.g., CAS 2055848-75-2) are suited for amide bond formation.

- Solubility: Dihydroxy derivatives (e.g., CAS 1067914-83-3) exhibit higher polarity and aqueous solubility compared to acetyl or benzylamino analogs.

- Biological Activity: The difluorobenzylamino group in CAS 1349716-46-6 enhances aromatic interactions, making it relevant in kinase inhibitor development.

Biological Activity

tert-Butyl 3-acetyl-4,4-difluoropiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H19F2NO3 |

| Molecular Weight | 263.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2137696-38-7 |

The biological activity of this compound primarily involves the modulation of various biological pathways. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes critical for cellular functions, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction : It may interact with specific receptors in the body, influencing signaling pathways associated with cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound showed significant cytotoxicity in human cancer cell lines, including breast and colorectal cancer models. It was found to induce apoptosis more effectively than standard chemotherapeutic agents in some cases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

- Neuroprotective Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.